molecular formula C15H17ClN2O3S B2759415 N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide CAS No. 1797096-41-3

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide

Numéro de catalogue: B2759415
Numéro CAS: 1797096-41-3
Poids moléculaire: 340.82
Clé InChI: BZGHGNUNYUKZAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H17ClN2O3S and its molecular weight is 340.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide, with the CAS number 1797096-41-3, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN2O3S, with a molecular weight of 340.82 g/mol. The compound features a bicyclic structure that is characteristic of azabicyclic compounds, which often exhibit unique pharmacological properties.

PropertyValue
Molecular FormulaC15H17ClN2O3S
Molecular Weight340.82 g/mol
CAS Number1797096-41-3
StructureChemical Structure

Research indicates that compounds similar to this compound may act as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a crucial role in the degradation of endocannabinoids and other lipid mediators involved in inflammatory responses. By inhibiting NAAA, these compounds can enhance the levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties .

Structure-Activity Relationship (SAR)

The SAR studies for azabicyclic compounds have revealed that modifications to the bicyclic core and substituents can significantly affect biological activity. For instance, variations in the sulfonamide group or changes in the chlorine substituent on the benzene ring can lead to altered potency and selectivity against NAAA .

Key Findings from SAR Studies:

  • Inhibitory Potency : The most potent derivatives exhibit low nanomolar IC50 values against NAAA.
  • Selectivity : Compounds have shown selective inhibition profiles against other enzymes like FAAH and acid ceramidase .
  • Non-Covalent Interactions : Many active compounds engage in non-covalent interactions with their target enzymes, which may reduce off-target effects .

In Vitro and In Vivo Studies

In vitro studies using human NAAA assays demonstrated that certain derivatives of azabicyclic sulfonamides exhibit significant inhibitory activity at concentrations as low as 0.042 μM . In vivo pharmacological evaluations indicated that these compounds could effectively modulate inflammatory responses in animal models.

Example Study :
A study published in Nature reported on a series of azabicyclic sulfonamides where compound 50 was highlighted for its superior pharmacokinetic profile and efficacy in reducing inflammation in models of chronic pain .

Applications De Recherche Scientifique

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Studies have shown that derivatives of similar sulfonamide compounds often demonstrate significant cytotoxic effects against multiple cancer cell lines. For instance, compounds with azabicyclic structures have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of specific enzymes involved in tumor progression.

Case Study Example:
In a study involving sulfonamide derivatives, certain compounds showed remarkable activity against human tumor cell lines representing lung, colon, and breast cancers at low micromolar concentrations (GI50 values ranging from 1.9 to 3.0 μM) . Such findings suggest that N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide could be a candidate for further development as an anticancer agent.

Neurotransmitter Modulation

The unique bicyclic structure of the compound may allow it to interact with neurotransmitter receptors, potentially influencing synaptic transmission and offering therapeutic avenues for neurological disorders.

Research Insight:
Similar azabicyclic compounds have been shown to modulate neurotransmitter systems, suggesting that this compound could be explored for its effects on conditions such as depression or anxiety .

Synthesis and Structural Insights

The synthesis of this compound involves several synthetic steps that incorporate the azabicyclic moiety into the sulfonamide framework. The structural configuration plays a crucial role in determining its biological activity.

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, further research could explore:

  • In vivo studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic studies to understand the pathways through which it exerts its anticancer effects.
  • Development of derivatives to enhance potency and selectivity against specific cancer types or neurological conditions.

Propriétés

IUPAC Name

N-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c16-11-3-1-6-14(9-11)22(20,21)17-10-15(19)18-12-4-2-5-13(18)8-7-12/h1-4,6,9,12-13,17H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGHGNUNYUKZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.